

chlorocyclopropane molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

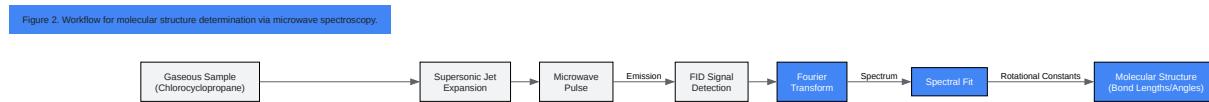
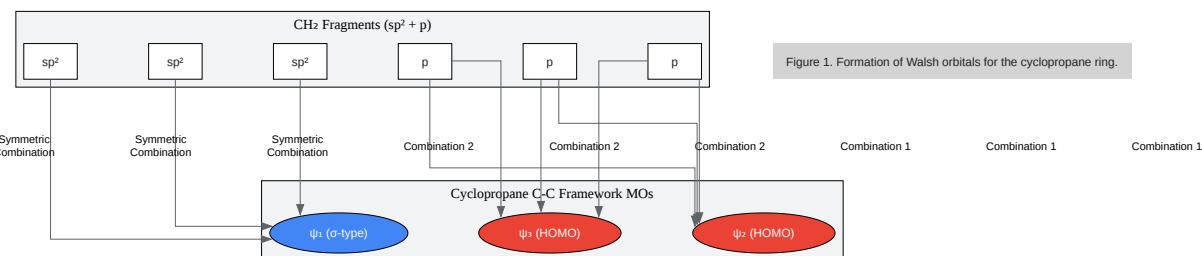
Compound Name: Chlorocyclopropane

Cat. No.: B1620479

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Bonding of **Chlorocyclopropane**

Abstract



Chlorocyclopropane (C_3H_5Cl) is a halogenated hydrocarbon featuring a highly strained three-membered ring that imparts unique structural and electronic properties. This document provides a comprehensive analysis of its molecular structure and the nature of its chemical bonds. A detailed examination of the bonding within the cyclopropane ring is presented through the Walsh orbital model. While a complete, experimentally determined geometric structure for **chlorocyclopropane** is not readily available in published literature, this guide discusses the expected structural parameters based on the parent cyclopropane molecule and the influence of the chloro-substituent. Furthermore, standard experimental and theoretical protocols for determining the structure of such molecules, including microwave spectroscopy, gas-phase electron diffraction, and computational chemistry, are detailed.

Bonding in the Cyclopropane Ring: The Walsh Model

The bonding in the cyclopropane ring cannot be adequately described by simple sp^3 hybridization due to its constrained 60° internal bond angles, a significant deviation from the ideal 109.5° . The most effective model for understanding its electronic structure is the Walsh model, which constructs the molecular orbitals (MOs) of the ring from the orbitals of three CH_2 fragments.

In this model, each carbon atom is considered sp^2 hybridized. Two of the sp^2 orbitals on each carbon form C-H bonds, while the third points toward the center of the ring. The remaining p-orbital on each carbon is oriented tangentially along the ring's perimeter. These inwardly-directed sp^2 orbitals and the tangential p-orbitals combine to form a set of six molecular orbitals that define the C-C bonding framework.

This combination results in three bonding MOs: one low-energy, purely sigma-type orbital (ψ_1) and a pair of degenerate, higher-energy orbitals (ψ_2 and ψ_3). These degenerate orbitals possess electron density both inside and outside the ring, giving them a character reminiscent of π -bonds and accounting for the "double-bond character" and unusual reactivity of cyclopropane.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [chlorocyclopropane molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1620479#chlorocyclopropane-molecular-structure-and-bonding\]](https://www.benchchem.com/product/b1620479#chlorocyclopropane-molecular-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com